N-(4-(4-phenylpiperazine-1-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
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Description
N-(4-(4-phenylpiperazine-1-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C26H26N4O4S and its molecular weight is 490.58. The purity is usually 95%.
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Biological Activity
N-(4-(4-phenylpiperazine-1-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a multi-functional structure that includes:
- Piperazine moiety : Known for its role in various therapeutic agents.
- Thiazole ring : Associated with diverse biological activities including antimicrobial and anticancer properties.
- Benzo[d][1,3]dioxole : Contributes to the compound's stability and interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that derivatives containing the thiazole ring exhibited significant cytotoxicity against various cancer cell lines. For instance, compounds with electron-withdrawing groups at specific positions on the phenyl ring showed enhanced potency against breast cancer cells (IC50 values in low micromolar range) .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that thiazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Urease Inhibition
A notable study focused on urease inhibition, where the compound demonstrated significant activity. Urease is an enzyme linked to various pathologies, including urinary tract infections and gastric ulcers. The inhibition of urease by this compound could provide therapeutic avenues for treating these conditions .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Substitution Patterns : Modifications on the piperazine and thiazole rings significantly affect potency.
- Electron-Withdrawing Groups : The presence of such groups at ortho or para positions on the phenyl ring enhances activity against cancer cells while reducing cytotoxicity in normal cells .
Substituent Position | Type | Effect on Activity |
---|---|---|
Ortho | Electron-withdrawing | Increased anticancer potency |
Para | Small atoms (H/F) | Maintained potency with reduced toxicity |
Case Studies
- Anticancer Efficacy : A series of derivatives were synthesized and tested against MCF-7 breast cancer cells. Results indicated that modifications leading to increased hydrophilicity improved cellular uptake and enhanced cytotoxic effects .
- Inhibition of Urease : In a comparative study with known urease inhibitors, this compound showed superior efficacy, suggesting it could serve as a lead compound for further drug development targeting urease-related diseases .
Properties
IUPAC Name |
N-[4-(4-phenylpiperazine-1-carbonyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O4S/c31-24(17-9-10-20-21(15-17)34-16-33-20)28-26-27-23-19(7-4-8-22(23)35-26)25(32)30-13-11-29(12-14-30)18-5-2-1-3-6-18/h1-3,5-6,9-10,15,19H,4,7-8,11-14,16H2,(H,27,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAPBJXMCUOHEJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)SC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4)C(=O)N5CCN(CC5)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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